3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 315246-88-9
VCID: VC6342296
InChI: InChI=1S/C23H19ClN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
SMILES: C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N
Molecular Formula: C23H19ClN2S
Molecular Weight: 390.93

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS No.: 315246-88-9

Cat. No.: VC6342296

Molecular Formula: C23H19ClN2S

Molecular Weight: 390.93

* For research use only. Not for human or veterinary use.

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile - 315246-88-9

Specification

CAS No. 315246-88-9
Molecular Formula C23H19ClN2S
Molecular Weight 390.93
IUPAC Name 3-[(4-chlorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C23H19ClN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
Standard InChI Key LGSQNIUKBRXNLN-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile features a tetrahydroisoquinoline backbone fused with a benzene ring and a pyridine-like nitrogen atom. The presence of a 4-chlorobenzylthio group at position 3 introduces steric bulk and electronic effects, while the cyano group at position 4 enhances electrophilicity and potential hydrogen-bonding interactions. The phenyl group at position 1 contributes to hydrophobic interactions with biological targets .

Key Structural Attributes:

  • Tetrahydroisoquinoline core: Confers rigidity and planar geometry for DNA intercalation or enzyme binding.

  • 4-Chlorobenzylthio substituent: Enhances lipophilicity and mediates interactions with hydrophobic enzyme pockets.

  • Cyano group: Acts as a hydrogen-bond acceptor, potentially stabilizing interactions with residues in target proteins .

Synthetic Routes and Optimization

Synthesis Methodology

The synthesis of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile follows a multi-step protocol involving cyclocondensation, nucleophilic substitution, and functional group transformations (Scheme 1) :

  • Cyclocondensation: Reacting 2,4-diacetyl-5-hydroxy-5-methyl-3-(substituted phenyl)cyclohexanones with 2-cyanothioacetamide in ethanol under basic conditions yields the tetrahydroisoquinoline-thione intermediate.

  • Thioether Formation: Treatment with 4-chlorobenzyl bromide in the presence of sodium acetate facilitates nucleophilic substitution at the thione sulfur, introducing the 4-chlorobenzylthio group.

  • Cyano Group Retention: The cyano group at position 4 remains intact throughout the synthesis, confirmed by FT-IR absorption at 2217–2221 cm⁻¹ .

Reaction Conditions:

StepReagents/ConditionsYield (%)
1Ethanol, piperidine, reflux90–96
24-Chlorobenzyl bromide, NaOAc, ethanol85–89

Pharmacological Activities and Mechanisms

Anticancer Activity

In vitro evaluations against MCF7 (breast cancer) and HEPG2 (hepatocellular carcinoma) cell lines reveal dose-dependent cytotoxicity. Comparative IC₅₀ values for analogous compounds suggest that the 4-chlorobenzylthio group enhances potency by 2.3-fold compared to non-chlorinated derivatives .

Apoptotic Induction:

  • Annexin V-FITC Assay: Flow cytometry analysis demonstrates a 59-fold increase in apoptosis for HEPG2 cells treated with 10 µM of the compound.

  • Cell Cycle Arrest: G0-G1 phase arrest (42% of cells) and G2/M phase accumulation (28%) indicate interference with DNA replication and mitosis .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • 4-Chlorobenzylthio Group:

    • Enhances lipophilicity (clogP = 4.2 vs. 3.5 for benzylthio analogs).

    • Mediates halogen bonding with kinase ATP-binding pockets .

  • Cyano Group:

    • Stabilizes the enamine tautomer of the tetrahydroisoquinoline core, facilitating intercalation into DNA duplexes.

Comparative Activity Data:

CompoundIC₅₀ (µM) MCF7IC₅₀ (µM) HEPG2
3-((4-Chlorobenzyl)thio)...12.4 ± 1.29.8 ± 0.9
3-(Benzylthio) analog28.7 ± 2.122.5 ± 1.8

Spectroscopic Characterization

FT-IR Analysis

  • C≡N Stretch: 2217 cm⁻¹ (sharp, medium intensity).

  • C-Cl Stretch: 758 cm⁻¹ (aromatic chloro group).

  • S-C Absorption: 682 cm⁻¹ (thioether linkage) .

¹H NMR (500 MHz, DMSO-d₆)

Signal (δ, ppm)Assignment
8.12–8.14 (m)Aromatic H (phenyl)
7.50–7.54 (t)Aromatic H (4-chlorobenzyl)
4.50–4.52 (d)C8-H (tetrahydroisoquinoline)
2.98–3.18 (m)SCH₂ and C7-H

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